3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile
Description
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative characterized by a strained oxirane ring substituted with a 3,4-dichlorophenyl group, a methyl group, and a nitrile moiety. The nitrile group may enhance polarity, while the dichlorophenyl moiety could contribute to lipophilicity, affecting solubility and biological interactions.
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7Cl2NO/c1-10(9(5-13)14-10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3 |
InChI Key |
WJHODQZZMVTCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylic acid.
Reduction: Formation of 3-(3,4-dichlorophenyl)-3-methyloxirane-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carbonitrile, its structural and functional analogs are analyzed below. The comparison focuses on physicochemical properties, reactivity, and synthetic challenges.
Structural Analogs
Key analogs include:
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile : Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects.
3-(3,4-Dichlorophenyl)oxirane-2-carbonitrile : Missing the methyl group, altering ring strain and nucleophilic attack susceptibility.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile | 272.10 | 2.8 | 0.15 (Water) | 85–90 (estimated) |
| 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile | 237.66 | 2.1 | 0.30 (Water) | 70–75 |
| 3-(3,4-Dichlorophenyl)oxirane-2-carbonitrile | 242.05 | 2.5 | 0.10 (Water) | 95–100 |
Notes:
- The 3,4-dichloro substitution increases molecular weight and logP compared to mono-chloro analogs, reducing aqueous solubility.
- The methyl group in the target compound marginally lowers melting point compared to non-methylated analogs due to reduced crystal packing efficiency.
Reactivity and Stability
- Epoxide Ring Reactivity: The electron-withdrawing dichlorophenyl and nitrile groups polarize the oxirane ring, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). This contrasts with non-halogenated epoxides, which require stronger catalysts for ring-opening .
- Stability : The dichlorophenyl group may confer resistance to hydrolysis compared to electron-rich aromatic epoxides. However, the nitrile group could render the compound prone to photodegradation.
Biological Activity
3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound characterized by its unique oxirane (epoxide) structure and the presence of a dichlorophenyl group along with a carbonitrile functional group. This combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is . The oxirane ring contributes to its reactivity, allowing for ring-opening reactions that can be catalyzed by various nucleophiles. The dichlorophenyl moiety and the carbonitrile group enhance its potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Oxirane, Dichlorophenyl, Carbonitrile |
| Typical Reactions | Ring-opening, Nucleophilic substitution |
The biological activity of 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. This property has implications for drug design, particularly in targeting specific metabolic pathways.
- Cellular Interference : It can modulate signaling pathways by interacting with key proteins involved in cellular processes, potentially leading to altered cell proliferation or apoptosis.
Therapeutic Applications
Research indicates that compounds with similar structures have been investigated for various therapeutic uses:
- Anticancer Activity : Preliminary studies suggest that 3-(3,4-Dichlorophenyl)-3-methyloxirane-2-carbonitrile may exhibit anticancer properties by inhibiting tumor cell growth. For instance, it has been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.
- Antimicrobial Properties : The compound has shown potential antibacterial effects against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting its possible use in treating resistant infections.
Case Studies and Research Findings
-
Anticancer Studies : A study examining the effects of similar oxirane derivatives on cancer cell lines demonstrated significant inhibition of cell proliferation in HeLa cells when treated with varying concentrations of the compound.
Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 30 - Antimicrobial Activity : In vitro tests revealed that the compound inhibited the growth of MRSA strains at concentrations as low as 25 µg/mL, suggesting a promising avenue for further research into its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
